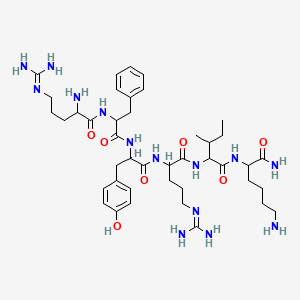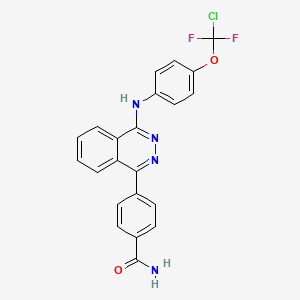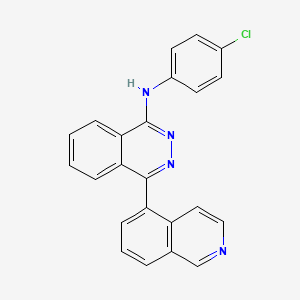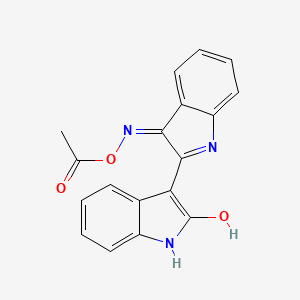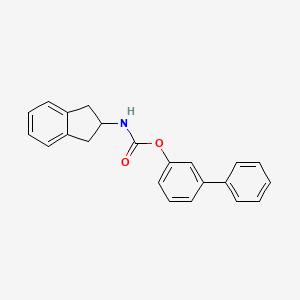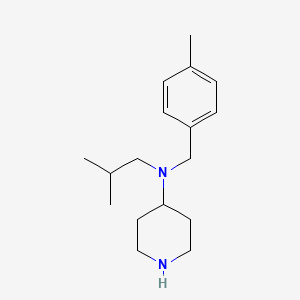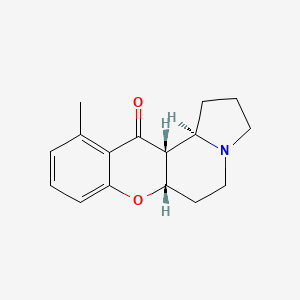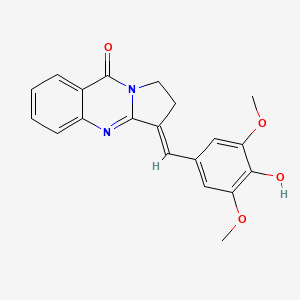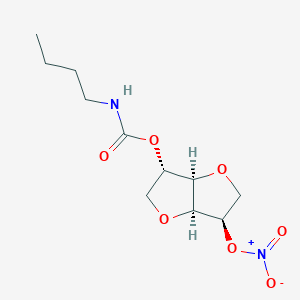
Isosorbide-2-(butylcarbamate)-5-mononitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosorbide-2-(butylcarbamate)-5-mononitrate is a chemical compound that has garnered interest due to its potential applications in various fields, including medicine and industry. This compound is derived from isosorbide, a bio-based diol, and incorporates both carbamate and nitrate functionalities, which contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isosorbide-2-(butylcarbamate)-5-mononitrate typically involves the reaction of isosorbide mononitrate with butyl isocyanate in the presence of a base such as pyridine. The reaction proceeds through the formation of a carbamate linkage at the 2-position of the isosorbide ring .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of high-activity catalysts can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Isosorbide-2-(butylcarbamate)-5-mononitrate can undergo various chemical reactions, including:
Oxidation: The nitrate group can be oxidized under specific conditions to form nitro derivatives.
Reduction: The nitrate group can be reduced to form amine derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the production of bio-based polymers and other materials.
Mechanism of Action
The mechanism of action of isosorbide-2-(butylcarbamate)-5-mononitrate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- Isosorbide-2-carbamate-5-aryl esters
- Isosorbide dinitrate
- Isosorbide-2-butylcarbamate-5-lipoic acid ester
Properties
Molecular Formula |
C11H18N2O7 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-butylcarbamate |
InChI |
InChI=1S/C11H18N2O7/c1-2-3-4-12-11(14)19-7-5-17-10-8(20-13(15)16)6-18-9(7)10/h7-10H,2-6H2,1H3,(H,12,14)/t7-,8+,9+,10+/m0/s1 |
InChI Key |
ZRPGNSMQMBUVBC-SGIHWFKDSA-N |
Isomeric SMILES |
CCCCNC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O[N+](=O)[O-] |
Canonical SMILES |
CCCCNC(=O)OC1COC2C1OCC2O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,3R,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B10849366.png)
![4-N-(4-bromophenyl)sulfonyl-1-N-[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10849368.png)
![[(1R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B10849376.png)
